Superior Antimalarial Potency and Therapeutic Index Compared to Parent Febrifugine
Halofuginone demonstrates significantly enhanced antimalarial potency and a drastically improved selectivity index relative to its parent compound febrifugine. Against Plasmodium falciparum strains W2 and D6, halofuginone exhibits IC50 values of 0.145 ng/mL and 0.12 ng/mL, respectively, which are 3.6-fold and 2.8-fold more potent than febrifugine's IC50 of 0.53 ng/mL and 0.34 ng/mL [1]. Crucially, halofuginone's selectivity index (calculated as IC50 in NG108 neuronal cells divided by IC50 in P. falciparum W2) is 1,221, compared to 119.8 for febrifugine, representing a >10-fold improvement in therapeutic window and a dramatic reduction in neurotoxicity potential [1].
| Evidence Dimension | In vitro antimalarial potency (IC50) and therapeutic selectivity index |
|---|---|
| Target Compound Data | IC50: 0.145 ng/mL (W2), 0.12 ng/mL (D6); Selectivity Index (NG108/W2): 1,221.12 |
| Comparator Or Baseline | Febrifugine: IC50 0.53 ng/mL (W2), 0.34 ng/mL (D6); Selectivity Index: 119.81 |
| Quantified Difference | Halofuginone is 3.6x (W2) to 2.8x (D6) more potent; exhibits a >10x higher selectivity index |
| Conditions | P. falciparum strains W2 (chloroquine-resistant) and D6 (chloroquine-sensitive); NG108 neuronal cells for cytotoxicity |
Why This Matters
This quantifies halofuginone lactate as a superior tool for antimalarial research, offering higher potency with significantly reduced off-target cytotoxicity, a critical advantage for lead optimization campaigns.
- [1] Jiang S, Zeng Q, Gettayacamin M, et al. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. Antimicrob Agents Chemother. 2005;49(3):1169-1176. Table 1. View Source
